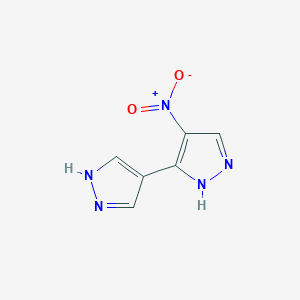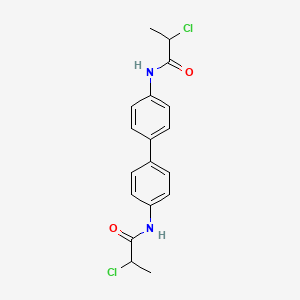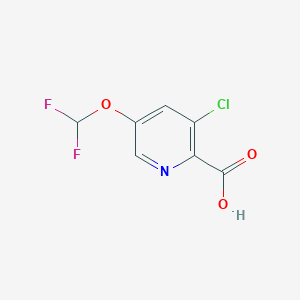
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family and has a nitro group attached to its 4th position, making it a unique molecule with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole is not fully understood, but studies have suggested that it works by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is essential for DNA replication. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with.
Future Directions
There are several future directions for research on 4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound. Researchers are also exploring the potential of this compound in other fields, such as agriculture and material science. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various fields of science. Its potent antitumor activity makes it a promising candidate for cancer treatment, and researchers are exploring its potential in other areas as well. Further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole is a complex process that involves several steps. One of the most commonly used methods is the reaction between 4-aminopyrazole and 4-nitrobenzaldehyde in the presence of a catalyst. This reaction leads to the formation of this compound with a yield of around 60%.
Scientific Research Applications
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is its use in the development of new drugs. This compound has been shown to have potent antitumor activity, making it a promising candidate for cancer treatment.
Properties
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)
![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)
![N-(3-chloro-2-methylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2680434.png)


![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)
![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)


